Somatostatin-14 (3-14)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Somatostatina-14 (3-14) es una hormona peptídica que consta de 14 aminoácidos. Es una forma más corta de somatostatina, que es una hormona peptídica reguladora involucrada en varios procesos fisiológicos. Somatostatina-14 (3-14) es conocida por sus efectos inhibitorios sobre la secreción de varias otras hormonas, incluida la hormona del crecimiento, la insulina y el glucagón. Juega un papel crucial en la regulación del sistema endocrino y afecta la neurotransmisión y la proliferación celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La somatostatina-14 (3-14) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, que se repiten hasta que se obtiene la secuencia peptídica deseada. El producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: En entornos industriales, la somatostatina-14 (3-14) se produce utilizando tecnología de ADN recombinante. Esto implica insertar el gen que codifica la somatostatina-14 (3-14) en un sistema de expresión adecuado, como Escherichia coli o levadura. El péptido expresado se cosecha, purifica y se somete a medidas de control de calidad para garantizar su pureza y actividad .

Análisis De Reacciones Químicas

Tipos de reacciones: Somatostatina-14 (3-14) se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad, actividad o especificidad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el yodo se pueden utilizar para introducir puentes disulfuro entre los residuos de cisteína, estabilizando la estructura del péptido.

Reducción: Los agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden romper los puentes disulfuro, lo que permite modificaciones adicionales.

Sustitución: La sustitución de aminoácidos se puede lograr utilizando reactivos y condiciones específicos para reemplazar un aminoácido por otro, alterando las propiedades del péptido

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen versiones modificadas de somatostatina-14 (3-14) con mayor estabilidad, actividad o especificidad. Estas modificaciones pueden mejorar el potencial terapéutico del péptido y reducir su degradación en los sistemas biológicos .

Aplicaciones Científicas De Investigación

Somatostatina-14 (3-14) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como péptido modelo para estudiar la síntesis, el plegamiento y la estabilidad de péptidos.

Biología: Sirve como una herramienta para investigar la regulación de la secreción hormonal y el papel de las hormonas peptídicas en la señalización celular.

Medicina: Somatostatina-14 (3-14) se utiliza en el desarrollo de agentes de diagnóstico y terapéuticos para afecciones como la acromegalia, los tumores neuroendocrinos y los trastornos gastrointestinales.

Industria: Se emplea en la producción de análogos de somatostatina y otros terapéuticos basados en péptidos

Mecanismo De Acción

Somatostatina-14 (3-14) ejerce sus efectos al unirse a receptores específicos de somatostatina (SSTR) en la superficie de las células diana. Estos receptores son receptores acoplados a proteínas G que inhiben la adenilato ciclasa tras la activación. Esto lleva a una disminución en los niveles intracelulares de AMPc y las concentraciones de iones de calcio, lo que finalmente inhibe la secreción de varias hormonas. El péptido también afecta la exocitosis y otros procesos celulares a través de efectos distales relacionados con los receptores .

Compuestos similares:

Somatostatina-28: Una forma más larga de somatostatina con 28 aminoácidos, que tiene efectos inhibitorios similares sobre la secreción hormonal pero difiere en su distribución tisular y afinidad por los receptores.

Octreótido: Un análogo sintético de somatostatina con una vida media más larga y mayor estabilidad, utilizado clínicamente para tratar la acromegalia y los tumores neuroendocrinos.

Lanreótido: Otro análogo sintético con aplicaciones similares al octreótido pero con diferentes propiedades farmacocinéticas .

Singularidad de la somatostatina-14 (3-14): Somatostatina-14 (3-14) es única debido a su secuencia peptídica más corta, lo que permite una inhibición rápida y específica de la secreción hormonal. Su tamaño más pequeño también la convierte en una herramienta valiosa para estudiar las interacciones péptido-receptor y desarrollar terapias dirigidas .

Comparación Con Compuestos Similares

Somatostatin-28: A longer form of somatostatin with 28 amino acids, which has similar inhibitory effects on hormone secretion but differs in its tissue distribution and receptor affinity.

Octreotide: A synthetic analog of somatostatin with a longer half-life and enhanced stability, used clinically to treat acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analog with similar applications to octreotide but with different pharmacokinetic properties .

Uniqueness of Somatostatin-14 (3-14): Somatostatin-14 (3-14) is unique due to its shorter peptide sequence, which allows for rapid and specific inhibition of hormone secretion. Its smaller size also makes it a valuable tool for studying peptide-receptor interactions and developing targeted therapies .

Propiedades

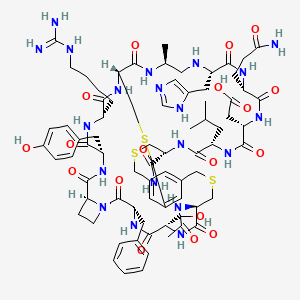

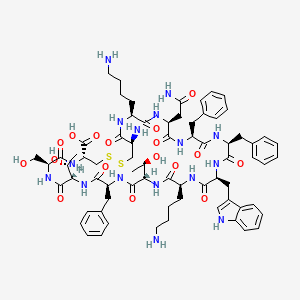

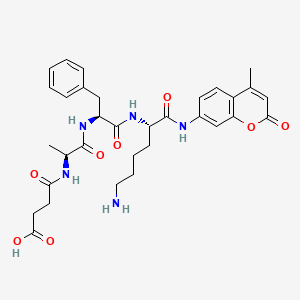

Fórmula molecular |

C71H96N16O17S2 |

|---|---|

Peso molecular |

1509.8 g/mol |

Nombre IUPAC |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1 |

Clave InChI |

HUGAAIZUHOUHDU-YINLBSEASA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

SMILES canónico |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)

![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)

![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)